molecular formula C21H20F6N2O3 B13241064 N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

Cat. No.: B13241064
M. Wt: 462.4 g/mol
InChI Key: WQRSEUQFUDVFHJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H20F6N2O3

Molecular Weight

462.4 g/mol

IUPAC Name

N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H19F3N2O.C2HF3O2/c20-19(21,22)18(25)23-17-13-24(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,16-17H,11-13H2,(H,23,25);(H,6,7)

InChI Key

WQRSEUQFUDVFHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)NC(=O)C(F)(F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The benzyl and phenyl groups are introduced via substitution reactions, often using benzyl halides and phenyl halides in the presence of a base.

    Introduction of the Trifluoroacetamide Group: This step involves the reaction of the pyrrolidine derivative with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid
  • CAS No.: 1807938-43-7
  • Molecular Formula : C₂₁H₂₀F₆N₂O₃
  • Molecular Weight : 462.39 g/mol
  • Structure : Features a pyrrolidine core substituted with benzyl and phenyl groups at positions 1 and 4, respectively, and a trifluoroacetamide moiety at position 2. The compound is co-formulated with trifluoroacetic acid (TFA) as a counterion .

Key Characteristics :

  • Stereochemistry : The (3S,4R) configuration is critical for its biological interactions and solubility.
  • Applications : Primarily used in pharmaceutical research as a chiral intermediate or receptor-targeting ligand due to its rigid pyrrolidine scaffold and electron-deficient trifluoroacetamide group .

Structural and Functional Analogues

TFA-D-Phe-(2-(N-Me)Pyr), D-95
  • Structure : (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide.
  • Key Differences : Replaces the pyrrolidine core with a propan-2-yl group linked to a methylpyrrole ring. Exhibits optical activity ([α]D = –53°) and is used in peptide mimetics .
  • Molecular Weight : ~350 g/mol (smaller than the target compound).
N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide
  • Structure : Features a linear acetylphenyl group instead of the bicyclic pyrrolidine system.
  • Applications : Pharmaceutical intermediate for kinase inhibitors; lacks stereochemical complexity .
  • Molecular Weight : 245.18 g/mol (CAS 24568-13-6).
N-(3-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide
  • Structure: Substituted with electron-withdrawing chloro and cyano groups on the phenyl ring.
  • Reactivity : Enhanced electrophilicity compared to the target compound, making it suitable for nucleophilic substitution reactions .
rac-N-[(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide
  • Stereochemistry : Racemic mixture of (3R,4S) and (3S,4R) isomers.
  • Key Difference : Stereoisomerism impacts binding affinity in chiral environments (e.g., enzyme active sites) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Optical Activity Key Substituents
Target Compound 462.39 Not reported (3S,4R) Benzyl, phenyl, trifluoroacetamide
TFA-D-Phe-(2-(N-Me)Pyr), D-95 ~350 Amorphous [α]D = –53° Methylpyrrole, phenyl
N-(4-Acetylphenyl)-TFA 245.18 Not reported None Acetylphenyl
N-(3-Chloro-4-cyanophenyl)-TFA 252.62 Not reported None Chloro, cyano

Key Observations :

  • The target compound’s higher molecular weight and stereochemical complexity distinguish it from simpler analogues.
  • Optical activity in D-95 and the target compound suggests utility in enantioselective synthesis .

Stability and Reactivity

  • Trifluoroacetamide Group : Common to all compounds; enhances metabolic stability but may increase toxicity.
  • Benzyl/Phenyl Substitutents: In the target compound, these groups improve lipophilicity, whereas acetyl or cyano substituents in analogues alter solubility and electronic properties .

Biological Activity

N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its synthesis, biological activities, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl and phenyl group, alongside a trifluoroacetyl moiety. Its molecular formula can be expressed as:

C21H22F3N2O2C_{21}H_{22}F_3N_2O_2

The presence of trifluoromethyl groups enhances lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds structurally related to N-(1-benzyl-4-phenylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide have shown moderate antiviral activity against various viruses including HIV and HSV. The benzyl and phenyl substitutions are believed to contribute significantly to their efficacy.

Table 1: Antiviral Activity of Related Pyrrolidine Compounds

CompoundVirus TargetIC50 (µM)Reference
3fCVB-292
3gHSV-154

Antibacterial Activity

The compound's antibacterial potential has also been explored. Similar pyrrolidine derivatives have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The trifluoromethyl group is hypothesized to enhance membrane permeability, leading to increased antibacterial efficacy.

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4Staphylococcus aureus0.41
5Enterococcus faecalis0.50

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the biological activity of pyrrolidine derivatives is influenced by the nature of the substituents on the pyrrolidine ring. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency by stabilizing the transition state during enzyme interactions.

Case Studies

  • Antiviral Screening : A study evaluated several derivatives against HIV-1 and found that modifications in the aromatic rings significantly impacted antiviral activity. The most potent compounds contained both benzyl and trifluoromethyl substitutions.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds against resistant strains of bacteria. The study concluded that certain substitutions led to improved activity against MRSA strains.

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